N-(3-bromophenyl)-4-(decanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-4-(decanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and a decanoylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(decanoylamino)benzamide typically involves the following steps:
Amidation: The brominated phenyl compound is then reacted with decanoyl chloride in the presence of a base such as triethylamine to form the decanoylamino group.
Coupling: The final step involves coupling the brominated decanoylamino compound with benzamide under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-(decanoylamino)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of brominated carboxylic acids.
Reduction: Formation of brominated amines.
Hydrolysis: Formation of decanoic acid and 3-bromophenylamine.
Scientific Research Applications
N-(3-bromophenyl)-4-(decanoylamino)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(decanoylamino)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Cellular Uptake: The compound can be taken up by cells and exert its effects intracellularly, influencing various cellular processes.
Comparison with Similar Compounds
N-(3-bromophenyl)-4-(decanoylamino)benzamide can be compared with other similar compounds:
N-(3-bromophenyl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a decanoylamino group, which affects its reactivity and applications.
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide: The position of the bromine atom is different, leading to variations in chemical behavior and biological activity.
2-bromo-N-(4-bromophenyl)benzamide:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.
Properties
Molecular Formula |
C23H29BrN2O2 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-(decanoylamino)benzamide |
InChI |
InChI=1S/C23H29BrN2O2/c1-2-3-4-5-6-7-8-12-22(27)25-20-15-13-18(14-16-20)23(28)26-21-11-9-10-19(24)17-21/h9-11,13-17H,2-8,12H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
OSFPJVKJLVNUCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.